Fmoc-aminooxy-PEG2-NH2
Description
Evolution of Bifunctional Linkers in Chemical Biology
Bifunctional linkers are molecules that act as "bridges" to connect two different molecules, and they are crucial in the design and function of these molecular constructs. bldpharm.com The strategic use of appropriate linkers can also enhance the effectiveness of small molecule inhibitors. bldpharm.com The application of linkers is particularly widespread in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). bldpharm.com PROTACs are hybrid bifunctional small molecules composed of a component that binds to a target protein and a ligand that binds to an E3 ligase, with these two parts connected by a flexible linker. bldpharm.com
Strategic Role of Polyethylene (B3416737) Glycol (PEG) in Biomolecular Conjugation Research
Polyethylene glycol (PEG) is a polyether compound that has become a cornerstone in biomolecular conjugation due to its unique and advantageous properties. chempep.compharmiweb.com It is composed of repeating ethylene (B1197577) oxide units and is known for its biocompatibility, low toxicity, and high solubility in aqueous environments. chempep.compharmiweb.com
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the properties of therapeutic biomolecules. nih.govwikipedia.orgcreativepegworks.com PEGylation can alter the physical and chemical characteristics of a molecule, such as its shape, electrostatic binding, and hydrophobicity. nih.govwikipedia.orgcreativepegworks.com
A primary benefit of PEGylation is the enhancement of solubility. nih.govresearchgate.netprecisepeg.com The hydrophilic nature of PEG can increase the water solubility of hydrophobic drugs and proteins. wikipedia.orgprecisepeg.com This is particularly important for administering therapeutic agents that would otherwise have poor bioavailability.
Furthermore, PEGylation significantly improves the stability of biomolecules. nih.govprecisepeg.com The PEG chain can act as a protective layer, shielding the molecule from enzymatic degradation and increasing its stability in the gastrointestinal tract. researchgate.netprecisepeg.com This leads to a longer retention time in the bloodstream and a reduced rate of clearance from the body. nih.gov
The flexibility of PEG chains allows them to be attached to various macromolecules without causing significant changes to their structure or function. nih.gov This makes PEG derivatives ideal spacers for a wide range of biomedical applications. nih.gov The availability of PEG linkers with different lengths and reactive end groups provides a versatile toolkit for researchers to design and synthesize complex biomolecular conjugates with optimized properties. thermofisher.com
Overview of Fmoc-aminooxy-PEG2-NH2 as a Heterobifunctional Reagent in Research
This compound is a specific type of heterobifunctional linker that has gained prominence in the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). glpbio.commedchemexpress.comchembk.com ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug. fujifilm.com
This linker molecule incorporates several key features. The "Fmoc" (fluorenylmethyloxycarbonyl) group is a protecting group for the amine, which can be removed under specific chemical conditions. creativepegworks.com The "aminooxy" group provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime bond. medchemexpress.com The "PEG2" component signifies a short polyethylene glycol spacer consisting of two ethylene glycol units. This spacer enhances the solubility and provides spatial separation between the conjugated molecules. Finally, the terminal "NH2" (amine) group offers another point of attachment, typically reacting with carboxylic acids or their activated esters. nanosoftpolymers.com
The heterobifunctional nature of this compound allows for a controlled, stepwise conjugation process. nanosoftpolymers.comcreativepegworks.com This level of control is essential for creating well-defined and homogeneous ADCs, which is a critical factor for their therapeutic efficacy and safety. fujifilm.com The cleavable nature of some linkers used in ADCs allows for the release of the cytotoxic payload at the target site. glpbio.commedchemexpress.comchembk.comfujifilm.comruixibiotech.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminooxyethoxy)ethoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c20-25-11-9-23-10-12-26-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENKAHPGFOITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of Fmoc Aminooxy Peg2 Nh2
Fmoc-Based Solid-Phase Synthesis Methodologies in Reagent Construction
Solid-phase synthesis, particularly utilizing Fmoc protecting group chemistry, is a cornerstone of modern peptide and complex molecule construction. nih.gov This methodology is highly adaptable for building linkers like Fmoc-aminooxy-PEG2-NH2, where sequential reactions on a solid support can lead to high-purity products.
Principles of Fmoc Protection and Deprotection in Linker Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an amine-protecting group central to orthogonal synthesis strategies due to its unique cleavage conditions. chempep.comacs.org It is stable under acidic conditions but can be readily removed with a mild base, a property that contrasts with acid-labile protecting groups like tert-butoxycarbonyl (Boc). creative-peptides.comnih.gov
Protection: The Fmoc group is typically introduced by reacting a primary amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage. total-synthesis.com The use of Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions. total-synthesis.com
Deprotection: The removal of the Fmoc group is a critical step and proceeds via a base-catalyzed β-elimination mechanism. chempep.com The process is typically achieved by treating the Fmoc-protected compound with a secondary amine, most commonly a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.govgenscript.com The mechanism involves two main steps:
A base, such as piperidine, abstracts the acidic proton on the 9-position of the fluorene ring system. nih.govpeptide.com
This deprotonation leads to a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). nih.govpeptide.com
The resulting dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly liberated amine. peptide.com To prevent this undesired side reaction, the secondary amine used for deprotection (e.g., piperidine) also acts as a scavenger, forming a stable adduct with the DBF byproduct. nih.govpeptide.com This efficient and mild deprotection process allows for the selective unmasking of amines during the stepwise construction of complex molecules like bifunctional linkers. nih.govgenscript.com
| Process | Common Reagent | Solvent | Mechanism |
|---|---|---|---|
| Protection | Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) | DMF, Dioxane/Water | Nucleophilic substitution |
| Deprotection | 20% Piperidine | DMF (Dimethylformamide) | Base-catalyzed β-elimination |
| Scavenging | Piperidine | DMF | Michael addition to dibenzofulvene |
Integration of Aminooxy Functionality within PEGylated Scaffolds
The aminooxy group (–O–NH2) is a valuable functional moiety in bioconjugation because it reacts specifically with aldehydes and ketones to form stable oxime linkages. broadpharm.combroadpharm.cominterchim.fr Integrating this functionality into a PEG scaffold creates a powerful tool for site-specific modification of biomolecules, particularly glycoproteins that can be oxidized to generate aldehyde groups. broadpharm.comnanocs.net
The synthesis of a heterobifunctional scaffold like this compound involves a multi-step process. A typical strategy for creating such a molecule on a solid support might begin with anchoring a symmetrical PEG derivative, such as diethylene glycol, to the resin. One terminus is then converted into a protected aminooxy group, while the other is converted into a protected amine. In the final steps, one protecting group is selectively removed to yield the free amine, and the other amine is protected with Fmoc, resulting in the desired heterobifunctional linker. This orthogonal approach ensures that each end of the linker can be addressed independently. nih.gov
Solution-Phase Synthetic Approaches for this compound Derivatives
While solid-phase synthesis offers advantages in purification, solution-phase synthesis provides a versatile alternative for producing and derivatizing heterobifunctional PEG linkers. acs.org Solution-phase methods are particularly useful for scaling up production and for synthetic routes where the starting materials are not amenable to solid-phase conditions.
A common strategy involves the desymmetrization of a symmetrical starting material like diethylene glycol. nih.gov For instance, one hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate), which is then displaced by a protected aminooxy precursor. The other hydroxyl group can be converted into a protected amine. Subsequent manipulation of the protecting groups allows for the introduction of the Fmoc group on the aminooxy terminus and the deprotection of the other amine, yielding this compound. nih.govmdpi.com These methods provide access to a wide range of linker derivatives by allowing for the modification of the PEG backbone or the terminal functional groups. rsc.org
Derivatization of Terminal Functional Groups
The utility of this compound lies in its two distinct functional termini, which can be manipulated orthogonally for sequential conjugations. creativepegworks.com
Reactivity of the Free Amine Moiety (–NH2)
The primary amine (–NH2) is a strong nucleophile that can react with a variety of electrophilic functional groups to form stable covalent bonds. axispharm.com This reactivity is frequently exploited to attach the linker to proteins, peptides, or other molecules. broadpharm.combiochempeg.com
Common reactions involving the terminal amine include:
Acylation with NHS Esters: N-hydroxysuccinimide (NHS) esters react efficiently with primary amines at a pH of 7-9 to form stable amide bonds. broadpharm.com This is one of the most common methods for protein labeling.
Reaction with Isothiocyanates: Amines react with isothiocyanates to form stable thiourea linkages.
Reductive Amination with Aldehydes/Ketones: The amine can react with carbonyl compounds to form a Schiff base (imine), which is then reduced with an agent like sodium cyanoborohydride to yield a stable secondary amine linkage. interchim.fr N-terminal specific pegylation can often be achieved by controlling the reaction pH. interchim.frjenkemusa.com
| Reactant Functional Group | Resulting Linkage | Typical Conditions |
|---|---|---|
| NHS Ester | Amide | pH 7-9 |
| Isothiocyanate | Thiourea | Mildly basic |
| Aldehyde (with reducing agent) | Secondary Amine | pH 5-8 |
Manipulation of the Fmoc-Protected Amine (Fmoc-NH–) for Sequential Conjugations
The Fmoc-protected aminooxy group provides the second point of attachment, enabling sequential or orthogonal conjugation strategies. creativepegworks.com After the free primary amine has been reacted with a first molecule, the Fmoc group can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the aminooxy group. genscript.comcreativepegworks.com
This newly liberated aminooxy group is then available for reaction with a second molecule containing an aldehyde or ketone. nanocs.netbiochempeg.com The reaction between the aminooxy group and a carbonyl forms a highly stable oxime bond, which is more stable than hydrazone or imine bonds formed from similar reactions. broadpharm.cominterchim.fr This two-step process allows for the precise and controlled assembly of complex bioconjugates, where two different molecules are joined through the PEG linker. This strategy is fundamental to the construction of ADCs, where one end of the linker is attached to an antibody and the other to a cytotoxic drug. medchemexpress.comimmunomart.org
Chemistry of the Aminooxy Group (–O–NH₂)
The chemical reactivity of this compound is fundamentally dictated by its terminal aminooxy (–O–NH₂) group. This functional group is a potent nucleophile that engages in highly specific and efficient conjugation reactions, primarily with carbonyl compounds. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the other end of the molecule allows for controlled, stepwise reactions, making this compound a versatile tool in the synthesis of complex biomolecules.
The primary chemical transformation involving the aminooxy group is its reaction with aldehydes and ketones to form a stable oxime linkage. nih.govimmunomart.org This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions. nih.govimmunomart.org The reaction proceeds readily in aqueous media, a critical feature for its application with biological molecules. nih.gov
The general scheme for the reaction of the aminooxy group with an aldehyde or a ketone is depicted below:
R¹-C(=O)-R² + H₂N-O-PEG2-NH-Fmoc → R¹-C(=N-O-PEG2-NH-Fmoc)-R² + H₂O
Where R¹ can be an alkyl, aryl, or hydrogen, and R² can be an alkyl or aryl group.
The stability of the oxime bond is a significant advantage over other linkages formed from carbonyl reactions, such as hydrazones and imines, which are more susceptible to hydrolysis. broadpharm.com This stability ensures the integrity of the conjugated molecule in biological systems.
The efficiency of oxime ligation can be significantly enhanced through catalysis. While the reaction can proceed at a slightly acidic pH, the use of catalysts allows for rapid conjugation at neutral pH, which is often crucial for maintaining the structure and function of sensitive biomolecules like proteins. Aniline (B41778) and its derivatives, such as p-phenylenediamine, are commonly employed as catalysts for this transformation. nih.gov These catalysts operate by forming a more reactive intermediate with the carbonyl compound, thereby accelerating the rate of oxime formation. nih.gov
Recent research has explored various catalysts to optimize the kinetics of oxime ligation. The table below summarizes the findings from a comparative study of different catalysts in a model oxime ligation reaction.
| Catalyst | Relative Reaction Rate | Optimal pH | Key Advantages |
|---|---|---|---|
| None | Baseline | 4-5 | No catalyst-related side products |
| Aniline | ~40-fold increase over uncatalyzed | 6-7 | Effective at neutral pH |
| p-Phenylenediamine | Up to 120-fold increase over uncatalyzed | ~7 | Highly efficient at low concentrations |
The Fmoc protecting group on the amine end of this compound plays a crucial role in its synthetic applications. This group is stable under the acidic conditions that can be used for oxime ligation but can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). creativepegworks.comcreativepegworks.com This orthogonality allows for a modular approach to synthesis. First, the aminooxy group can be reacted to form an oxime linkage with a molecule of interest. Subsequently, the Fmoc group can be removed to expose the primary amine, which can then be used for further conjugation, for example, by forming an amide bond with a carboxylic acid.
The selective deprotection of the Fmoc group allows for the on-demand generation of a reactive amine, enabling the synthesis of well-defined, multifunctional constructs. nih.govunivie.ac.at This strategy is particularly valuable in the construction of antibody-drug conjugates (ADCs), where precise control over the linker and drug attachment is essential. medchemexpress.comimmunomart.org
The chemical transformations of the aminooxy group are not limited to simple aldehydes and ketones. It can also react with more complex carbonyl-containing molecules, including those on the surface of cells or within proteins that have been chemically modified to introduce a carbonyl group. broadpharm.com This versatility has led to its use in a wide array of applications, from the labeling of biomolecules with fluorescent dyes to the creation of complex, multi-component drug delivery systems. interchim.fr
The table below provides examples of molecules that can be conjugated to this compound through its aminooxy group, highlighting the versatility of this chemical transformation.
| Reactant Type | Example Molecule | Resulting Conjugate Application |
|---|---|---|
| Aldehyde | Formaldehyde-modified protein | Protein labeling and tracking |
| Ketone | Levulinic acid-modified peptide | Peptide-drug conjugates |
| Reducing Sugar | Glucose | Glycoconjugate synthesis |
| Carbonyl-containing drug | Doxorubicin | Drug delivery systems |
Bioconjugation Modalities Utilizing Fmoc Aminooxy Peg2 Nh2 in Research
Oxime Ligation: A Key Bioconjugation Pathway for Aminooxy-Functionalized Compounds
The aminooxy group is a powerful functional handle for bioconjugation due to its chemoselective reaction with aldehydes and ketones to form a stable oxime linkage. nih.gov This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and the formation of only water as a byproduct. rsc.org
The kinetics of oxime formation are highly pH-dependent. The reaction is generally most efficient under mildly acidic conditions, typically between pH 4 and 5. nih.gov This pH range represents a compromise: acidic conditions are required to catalyze the dehydration step, but a pH that is too low will lead to non-productive protonation of the nucleophilic aminooxy group, slowing the initial attack on the carbonyl. nih.gov
In many biological applications, however, reactions must be performed at or near neutral pH (7.0-7.4). Under these conditions, the uncatalyzed reaction can be slow, with second-order rate constants often below 0.01 M⁻¹s⁻¹. nih.gov To overcome this limitation, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are frequently employed. Aniline accelerates the reaction by forming a more reactive protonated Schiff base intermediate, which is then displaced by the aminooxy nucleophile. rsc.org More advanced catalysts have been developed to further enhance reaction rates at neutral pH. acs.org
| Condition | Catalyst | Relative Rate Enhancement | pH | Reference |
| Uncatalyzed | None | 1x | 7.0 | acs.org |
| Catalyzed | Aniline | ~19x | 7.0 | acs.org |
| Catalyzed | p-phenylenediamine | ~120x | 7.0 | acs.org |
| Catalyzed | m-phenylenediamine (mPDA) | Up to 15x more efficient than aniline | Neutral | acs.org |
This table illustrates the significant rate enhancements achieved with aniline-based catalysts for oxime ligation at physiological pH.
A key advantage of oxime ligation is its high degree of orthogonality. nih.gov This means the reaction proceeds with high selectivity and specificity in complex biological environments without interfering with or being affected by the vast array of other functional groups present in biomolecules like proteins and nucleic acids. nih.gov The reacting partners—the aminooxy group and the carbonyl group (aldehyde or ketone)—are relatively rare in nature. nih.govnih.gov
While small amounts of aldehydes and ketones can be found in biological systems, their concentrations are often low enough that the bioorthogonal reaction can proceed with minimal off-target labeling. nih.gov This chemoselectivity allows for the precise, site-specific modification of a target biomolecule that has been engineered to contain a unique carbonyl or aminooxy handle. The reaction does not require metal catalysts, which can be toxic or interfere with the function of certain proteins. nih.gov
The use of aminooxy-functionalized linkers like Fmoc-aminooxy-PEG2-NH2 offers several strategic advantages for modifying proteins and peptides:
Stability: The resulting oxime bond is highly stable under a wide range of physiological conditions, ensuring the integrity of the final conjugate. nih.gov
Mild Conditions: The reaction can be performed in aqueous buffers, at neutral pH (with a catalyst), and at ambient temperature, preserving the structure and function of sensitive biomolecules. acs.org
Site-Specificity: By introducing a unique aldehyde or ketone group into a protein or peptide (e.g., through enzymatic modification or incorporation of an unnatural amino acid), the aminooxy linker can be directed to a single, predetermined site.
Hydrophilic Spacer: The PEG2 spacer is a short, hydrophilic chain that can help to improve the aqueous solubility of the resulting conjugate and can act as a flexible linker to minimize steric hindrance between the conjugated partners. chempep.comaltabioscience.com
These advantages have led to the widespread application of oxime ligation in the creation of advanced bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, peptide-oligonucleotide conjugates, and probes for biological imaging. nih.govaltabioscience.commedchemexpress.com
Amide Bond Formation via the Free Amine Moiety
The primary amine (-NH₂) at the other end of the this compound linker provides a second, independent site for conjugation through the formation of a robust amide bond.
The primary amine is a strong nucleophile that readily reacts with activated carboxylic acid derivatives to form a highly stable amide linkage. One of the most common methods in bioconjugation involves the use of N-hydroxysuccinimide (NHS) esters. altabioscience.comcd-bioparticles.net The NHS ester is a good leaving group, allowing for an efficient reaction with the primary amine under mild conditions, typically at a pH range of 7.2 to 8.5.
| Functional Group on Linker | Reactive Partner on Biomolecule | Common Activating Agent/Group | Resulting Linkage |
| Primary Amine (-NH₂) | Carboxylic Acid (-COOH) | EDC, HATU | Amide Bond |
| Primary Amine (-NH₂) | Activated Ester | N-Hydroxysuccinimide (NHS) ester | Amide Bond |
| Aminooxy (-ONH₂) | Aldehyde (-CHO) | None (Catalyst may be used) | Oxime Bond |
| Aminooxy (-ONH₂) | Ketone (C=O) | None (Catalyst may be used) | Oxime Bond |
This table summarizes the primary conjugation reactions possible with the two functional ends of the aminooxy-PEG2-NH2 linker.
This reaction is frequently used to conjugate the linker to proteins via their surface-exposed lysine (B10760008) residues or to attach it to other molecules bearing an activated ester. nih.gov Alternatively, the amine can be coupled to a free carboxylic acid using standard carbodiimide (B86325) coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). broadpharm.com
The Fmoc protecting group on the aminooxy moiety makes the linker perfectly suited for incorporation into peptides during Fmoc-based solid-phase peptide synthesis (SPPS). nih.govaltabioscience.com SPPS is a cornerstone of peptide chemistry where a peptide is built sequentially while anchored to a solid resin support. chempep.com
The Fmoc group is an Nα-protecting group that is stable to the reagents used for peptide coupling and to the mildly acidic conditions often used to cleave side-chain protecting groups. chempep.com However, it is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.govchempep.com
This orthogonal stability allows this compound to be used as a building block in SPPS. The free primary amine of the linker can be coupled to the N-terminus of the growing peptide chain on the resin using standard peptide coupling protocols. The Fmoc group on the aminooxy end remains intact throughout the synthesis. After the full peptide sequence is assembled, the Fmoc group can be removed during the final deprotection and cleavage from the resin, or it can be removed selectively on-resin to allow for further modification at the aminooxy site before cleavage. This compatibility provides a powerful method for producing peptides with a site-specifically incorporated aminooxy-PEG linker, ready for subsequent oxime ligation.
Sequential Conjugation Strategies Leveraging Orthogonal Functionalities
The heterobifunctional nature of this compound is central to its application in sophisticated, multi-step bioconjugation strategies. This linker possesses two distinct reactive moieties: an amine (NH2) temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a terminal aminooxy (ONH2) group. The differing reactivity and protection schemes of these groups provide them with an orthogonal character, meaning one can be selectively reacted while the other remains inert, enabling precise, sequential construction of complex biomolecular conjugates.
The Fmoc group is a base-labile protecting group, commonly employed in solid-phase peptide synthesis (SPPS). chempep.comnih.gov It is stable under acidic conditions but can be efficiently removed using a mild base, typically piperidine, to expose the primary amine. chempep.com Conversely, the aminooxy group is stable under the conditions used for Fmoc removal but reacts specifically and efficiently with aldehydes or ketones to form a stable oxime bond. nih.govbroadpharm.com This chemoselective oxime ligation is a cornerstone of its utility.
This orthogonality allows for a programmed, step-wise approach to conjugation. A typical strategy involves two key stages:
First Conjugation Step: The linker is first attached to a primary biomolecule. This can be achieved by deprotecting the Fmoc group to reveal the amine, which is then coupled to an activated carboxyl group (e.g., an NHS ester) on a protein, peptide, or other molecule. Alternatively, in SPPS, the linker can be incorporated into a growing peptide chain via its free amine, with the Fmoc group serving as the temporary N-terminal protection for the next amino acid addition.
Second Conjugation Step: Once the linker is anchored to the first molecule, the terminal aminooxy group is available for the second conjugation. This group can then be reacted with a second molecule that has been specifically modified to contain an aldehyde or ketone group. This reaction forms a stable oxime bridge, completing the bioconjugate.
The polyethylene (B3416737) glycol (PEG) spacer (PEG2) between the two functional groups enhances the solubility and flexibility of the resulting conjugate, which can help to preserve the biological activity of the conjugated molecules. chempep.compeptide.com
| Functional Group | Protecting Group | Deprotection/Reaction Condition | Conjugation Partner | Resulting Bond |
| Amine (-NH2) | Fmoc (9-fluorenylmethoxycarbonyl) | Mild base (e.g., Piperidine) | Activated Carboxylic Acid (e.g., NHS ester) | Amide |
| Aminooxy (-ONH2) | None | Mildly acidic pH (4-5) | Aldehyde or Ketone | Oxime |
A generalized workflow for a sequential conjugation strategy is detailed below.
| Step | Action | Purpose | Functional Group Involved |
| 1 | Fmoc Deprotection | Expose the primary amine for the first conjugation. | Amine (-NH2) |
| 2 | First Coupling Reaction | Attach the linker to the first biomolecule (e.g., a protein). | Amine (-NH2) |
| 3 | Purification | Remove excess linker and reagents. | N/A |
| 4 | Second Coupling Reaction | Conjugate the linker-modified biomolecule to a second, aldehyde/ketone-tagged molecule. | Aminooxy (-ONH2) |
| 5 | Final Purification | Isolate the final, purified bioconjugate. | N/A |
This sequential approach provides researchers with precise control over the assembly of complex architectures, such as antibody-drug conjugates (ADCs), where a specific drug molecule must be attached to an antibody via the linker. medchemexpress.comchemsrc.com
Advanced Research Applications in Conjugate Design
Antibody-Drug Conjugates (ADCs) Research
In ADC research, the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of the conjugate's stability, efficacy, and safety profile. biochempeg.combroadpharm.com Fmoc-aminooxy-PEG2-NH2 serves as a foundational component for constructing such linkers.
This compound as a Cleavable ADC Linker Component
This compound is classified as a component for cleavable ADC linkers. medchemexpress.com In this context, the term "cleavable" does not typically refer to the oxime bond formed by the aminooxy group, which is generally stable under physiological conditions. nih.gov Instead, this molecule is designed to be further elaborated into a larger linker structure that contains a selectively cleavable moiety.
The synthesis of a complete ADC linker would involve conjugating a payload, often through the amine group of the PEG2-NH2 portion, and incorporating a trigger for payload release. This trigger is what makes the final linker cleavable. Common cleavable strategies that could be integrated with this linker backbone include:
Enzymatically-cleavable sequences: A dipeptide, such as the widely used valine-citrulline (Val-Cit) motif, can be introduced. nih.govresearchgate.net This sequence is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant inside target cancer cells but have limited activity in systemic circulation. nih.gov
pH-sensitive units: While the oxime bond itself is relatively stable, other acid-labile groups like hydrazones could be incorporated elsewhere in the linker structure to enable payload release in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). broadpharm.com
The primary role of the this compound molecule is to provide the stable connection to the antibody via its aminooxy terminus and a flexible, hydrophilic spacer, while the amine terminus allows for the attachment of the payload and the cleavable trigger. biochempeg.com
Impact on Payload Release Mechanisms and Efficiency in Cellular Models
The payload release from an ADC constructed using a linker derived from this compound is dictated by the cleavable unit integrated into the linker's design. The aminooxy group itself forms a stable oxime bond with a corresponding carbonyl group on the antibody, ensuring the ADC remains intact in circulation. nih.gov
Once the ADC is internalized by a target cancer cell, it is trafficked to the lysosome. biochempeg.com If the linker contains an enzymatic cleavage site, such as a Val-Cit dipeptide, lysosomal proteases hydrolyze the peptide bond, initiating the release of the cytotoxic payload. nih.govresearchgate.net The efficiency of this release mechanism is crucial for the ADC's potency. Research on various dipeptide linkers has shown that the choice of amino acids significantly affects the rate of lysosomal processing and, consequently, the in vitro cytotoxicity of the ADC in cellular models. researchgate.net The PEG2 spacer in the linker can also influence these properties by affecting the solubility and steric accessibility of the cleavage site to lysosomal enzymes.
The table below summarizes how the choice of cleavable unit, which would be attached to a foundational linker component like this compound, impacts the release mechanism.
| Cleavable Unit Type | Release Trigger | Location of Release | Key Characteristics |
| Peptide Linker (e.g., Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B) | Lysosome | High plasma stability, efficient intracellular cleavage. broadpharm.comnih.gov |
| Hydrazone Linker | Acidic Environment (Low pH) | Endosome / Lysosome | Susceptible to hydrolysis at pH 5.0-6.5. broadpharm.com |
| Disulfide Linker | High Glutathione Concentration | Cytosol | Cleaved in the reducing intracellular environment. broadpharm.com |
Strategies for Homogeneous ADC Construction in Research
A major challenge in ADC development is heterogeneity, where conventional conjugation methods result in a mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. springernature.comrsc.org This heterogeneity can complicate manufacturing and affect the therapeutic index. This compound is an ideal tool for advanced strategies aimed at producing homogeneous ADCs through site-specific conjugation. nih.gov
The core of this strategy is the highly specific reaction between the linker's aminooxy group and a bio-orthogonally introduced carbonyl group (an aldehyde or ketone) on the antibody, a reaction known as oxime ligation. nih.gov Researchers have developed several methods to introduce these reactive carbonyl handles at specific sites on an antibody:
Glycoengineering: The natural N-glycans located on the Fc region of an antibody can be enzymatically modified and then oxidized with sodium periodate (B1199274) to generate aldehyde groups. springernature.comnih.gov An aminooxy-functionalized linker-drug can then be attached specifically to these sites, yielding a homogeneous ADC with a defined DAR (typically 2). springernature.com
Unnatural Amino Acid Incorporation: Genetic engineering of the antibody-producing cell line allows for the incorporation of unnatural amino acids containing ketone or aldehyde functionalities, such as p-acetylphenylalanine, at specific locations in the antibody's protein sequence. nih.gov The aminooxy group of the linker reacts exclusively with this ketone group, enabling precise control over the conjugation site and DAR.
These site-specific methods result in a uniform ADC product, which enhances reproducibility, simplifies optimization, and often leads to improved pharmacokinetics and a wider therapeutic window compared to heterogeneous conjugates. nih.govnih.gov
Proteolysis-Targeting Chimeras (PROTACs) Development
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. axispharm.combiochempeg.com They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is not merely a spacer but plays a pivotal role in PROTAC efficacy. axispharm.comprecisepeg.com
Role of this compound as a PEG-based PROTAC Linker
This compound is a bifunctional, PEG-based building block well-suited for the synthesis of PROTAC linkers. medchemexpress.commedchemexpress.com PEG chains are the most common motifs used in PROTAC linkers, featured in a majority of reported degraders. biochempeg.comnih.gov
The key features of this compound in this context are:
Bifunctionality: It possesses two reactive sites—the Fmoc-protected amine and the aminooxy group—allowing for the sequential and controlled attachment of the target-binding ligand and the E3 ligase-binding ligand. nih.govbiochempeg.com The Fmoc group is a standard protecting group in chemical synthesis that can be removed under basic conditions to reveal a primary amine for conjugation.
PEG Spacer: The short PEG2 unit enhances the hydrophilicity and aqueous solubility of the resulting PROTAC molecule. axispharm.combiochempeg.com This is a critical property, as many PROTACs are large molecules that suffer from poor solubility and cell permeability. biochempeg.com
Synthetic Accessibility: The commercial availability of bifunctional PEG motifs enables the rapid assembly of PROTAC libraries with diverse linker compositions to screen for optimal degradation activity. biochempeg.comnih.gov
In a typical synthesis, one end of the linker is attached to the E3 ligase ligand, and the other end is attached to the warhead that binds the protein of interest, creating the complete heterobifunctional molecule. biochempeg.com
Linker Length and Flexibility Considerations in PROTAC Efficacy Research
The length and flexibility of the linker are critical parameters that dictate the ability of a PROTAC to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). axispharm.comprecisepeg.com This complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
Linker Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may cause steric clashes, preventing the two proteins from binding simultaneously. rsc.org Conversely, a linker that is too long may not effectively bring the proteins into the correct proximity and orientation for efficient ubiquitin transfer. springernature.com The short PEG2 unit of this compound would be suitable for protein pairs that require close association. Research has demonstrated that even subtle changes in linker length, such as the addition of a single ethylene (B1197577) glycol unit, can dramatically alter a PROTAC's degradation efficiency and even its selectivity between protein isoforms. nih.gov
Flexibility: Flexible linkers, such as those based on PEG chains, can allow the two ends of the PROTAC to adopt multiple conformations, which can be advantageous for facilitating the initial formation of the ternary complex. springernature.comprecisepeg.com However, excessive flexibility can sometimes be detrimental. More rigid linkers, such as those incorporating piperazine (B1678402) or cycloalkane rings, are also being explored to pre-organize the PROTAC into a more active conformation, potentially enhancing ternary complex stability and improving efficacy. precisepeg.comnih.gov
The systematic variation of linker length using PEG units of different lengths is a standard empirical approach in PROTAC optimization. biochempeg.comnih.gov A component like this compound represents one of the shorter building blocks in this optimization toolbox.
The table below outlines key considerations in PROTAC linker design.
| Linker Parameter | Impact on PROTAC Efficacy | Research Finding |
| Length | Determines proximity and orientation of target and E3 ligase in the ternary complex. springernature.com | Optimal length is target-dependent; too short or too long can abolish activity. rsc.org A single PEG unit change can switch selectivity. nih.gov |
| Flexibility | Affects the conformational freedom and ability to form a stable ternary complex. | Flexible PEG linkers are common and facilitate complex formation. springernature.com Rigid linkers may pre-organize the PROTAC for improved binding. nih.gov |
| Composition | Influences solubility, cell permeability, and pharmacokinetic properties. | Hydrophilic PEG linkers improve solubility. axispharm.combiochempeg.com Hydrophobic alkyl linkers can improve cell penetration. |
Peptide and Protein Conjugation Research
The specific functionalities of this compound are particularly well-suited for addressing challenges in peptide and protein modification, including precise control over conjugation sites, improvement of physicochemical properties, and the engineering of novel supramolecular structures.
Site-specific PEGylation is a critical strategy to enhance the pharmacokinetic properties of therapeutic proteins and peptides while minimizing the loss of biological activity that can result from non-specific modification. nih.gov The aminooxy group of this compound is central to achieving this precision through a bioorthogonal reaction known as oxime ligation. nih.govresearchgate.net
This method typically involves two key steps. First, a unique carbonyl group (an aldehyde or ketone) is introduced into the target protein or peptide. This can be achieved by periodate oxidation of N-terminal serine or threonine residues, or through the enzymatic modification of specific protein tags. nih.govnih.gov Subsequently, the deprotected aminooxy group of the PEG linker reacts chemoselectively with the carbonyl group to form a highly stable oxime bond. broadpharm.com This reaction proceeds under mild, physiological conditions, preserving the integrity of the protein. nih.gov The use of an aminooxy-PEG linker facilitates the creation of a homogenous product where a single PEG chain is attached at a predetermined location. nih.gov
| Feature | Description | Relevance to this compound |
|---|---|---|
| Reaction Type | Bioorthogonal Ligation | The aminooxy group reacts specifically with aldehydes or ketones, avoiding side reactions with other amino acid residues. |
| Required Functional Groups | Protein: Aldehyde/Ketone; Linker: Aminooxy | The linker provides the essential aminooxy functionality for the conjugation reaction. |
| Bond Formed | Oxime (C=N-O) | The resulting oxime linkage is significantly more stable than other linkages like imines or hydrazones. broadpharm.com |
| Reaction Conditions | Mild, neutral pH (typically 6.5-7.5) | Preserves the native structure and function of sensitive proteins and peptides. broadpharm.com |
| Product Homogeneity | High | Leads to a well-defined, mono-PEGylated conjugate, simplifying purification and characterization. nih.gov |
Furthermore, the PEG moiety can act as a steric shield, partially protecting the peptide backbone from access by proteolytic enzymes, thereby increasing its stability and circulation half-life. While the PEG2 unit is short, it provides a flexible, hydrophilic extension that can favorably alter the biophysical properties of a conjugated peptide.
| Property | Effect of PEG2 Conjugation | Underlying Mechanism |
|---|---|---|
| Aqueous Solubility | Increased | The hydrophilic polyether backbone of the PEG2 spacer enhances interaction with water molecules. interchim.fr |
| Proteolytic Stability | Potentially Increased | The flexible PEG chain can create steric hindrance, masking cleavage sites from proteases. |
| Aggregation | Reduced | The hydrophilic PEG spacer can disrupt hydrophobic interactions between peptide chains that lead to aggregation. |
| Immunogenicity | Potentially Reduced | PEG chains can mask antigenic epitopes on the peptide surface. |
The 9-fluorenylmethoxycarbonyl (Fmoc) group, while primarily known as a protecting group in peptide synthesis, is also a powerful driver of molecular self-assembly. nih.gov The planar, aromatic nature of the fluorenyl rings facilitates strong π-stacking interactions, which, in concert with hydrogen bonding from the peptide backbone, can direct the spontaneous organization of peptide conjugates into well-defined nanostructures. nih.govnih.gov
By attaching this compound to a peptide sequence, the resulting conjugate can be engineered to self-assemble into nanomaterials such as nanofibers, nanotubes, and hydrogels. researchgate.netacs.org These materials have significant potential in biomedical applications, including tissue engineering and controlled drug delivery. nih.govacs.org For instance, incorporating a bioactive peptide sequence like Arginylglycylaspartic acid (RGD) can yield a self-assembling hydrogel that serves as a cell-adhesive scaffold. researchgate.net In this context, the Fmoc group drives the assembly, the peptide provides the biological function, and the PEG2 linker offers spacing and flexibility within the nanostructure.
| Fmoc-Peptide Example | Primary Driving Force | Resulting Nanostructure | Potential Application |
|---|---|---|---|
| Fmoc-Diphenylalanine (Fmoc-FF) | π-stacking, Hydrogen Bonding | Nanotubes, Fibrils, Hydrogels researchgate.net | Drug delivery, Biomaterials |
| Fmoc-Arginylglycylaspartic acid (Fmoc-RGD) | π-stacking, Electrostatic Interactions | Fibrils, Bioactive Hydrogels nih.govresearchgate.net | Cell culture scaffolds, Tissue engineering |
| Fmoc-FWK-NH2 (Phenylalanyl-Tryptophyl-Lysine) | π-stacking, Hydrophobic Interactions | Nanofibers nih.gov | Mimicking extracellular matrix |
Development of Advanced Biomedical Probes and Research Tools
The heterobifunctional nature of this compound makes it an ideal component for constructing sophisticated probes and functionalizing surfaces for a variety of research applications, from cellular imaging to diagnostics.
The development of targeted fluorescent probes is essential for visualizing biological processes and identifying specific molecules within complex environments. This compound can act as a central linker for building such probes. nih.govaxispharm.com A typical strategy involves coupling a fluorescent dye (e.g., fluorescein, rhodamine) to the terminal primary amine of the linker. The resulting fluorescent aminooxy-PEG construct can then be conjugated to a biomolecule containing a targetable aldehyde or ketone, such as an oxidized glycoprotein (B1211001) on a cell surface. nih.gov This modular approach allows for the creation of highly specific imaging agents where the PEG linker serves to improve the probe's solubility and provides a flexible spacer between the fluorophore and the biological target, minimizing potential steric hindrance or quenching effects. interchim.fr
| Probe Component | Function | Provided by Linker |
|---|---|---|
| Targeting Moiety | Binds to a specific biological molecule (e.g., oxidized glycoprotein). | Aminooxy Group (for oxime ligation) |
| Spacer | Provides flexibility and improves solubility. | PEG2 Unit |
| Reporter Group | Generates a detectable signal (e.g., fluorescence). | Primary Amine (for coupling to a dye) |
Modifying the surfaces of nanomaterials and other substrates is crucial for their application in biology and medicine. Such functionalization can enhance biocompatibility, reduce non-specific binding, and provide anchor points for the attachment of bioactive molecules. The reactive termini of this compound allow for its use in surface modification protocols. nih.govacs.org
For example, the primary amine can be used to attach the linker to surfaces with activated carboxyl groups, such as carboxylated magnetic nanoparticles. google.com Alternatively, the aminooxy group can be used to functionalize surfaces that have been patterned with aldehyde groups. nih.gov Research has demonstrated the functionalization of iron oxide and gold nanoparticles with aminooxy-containing linkers to facilitate the selective capture and analysis of glycoproteins or to perform 'click chemistry' on the nanoparticle surface. nih.govacs.org Once the surface is functionalized with the linker, the remaining free terminus is available for the covalent attachment of targeting ligands, antibodies, or other molecules, creating a multifunctional research tool.
| Nanomaterial | Surface Group | Linker Attachment Point | Resulting Functionality |
|---|---|---|---|
| Carboxylated Magnetic Nanoparticles | -COOH | Terminal -NH2 of the linker | Surface displays aminooxy groups for capturing aldehyde-containing molecules. acs.org |
| Gold Nanoparticles (with Thiol-Aldehyde) | -CHO | Aminooxy group of the linker | Surface displays primary amines for further conjugation. |
| Silica Surfaces (Silanized with Amino Groups) | -NH2 | Coupling to the linker after converting one end to an NHS-ester | Surface displays either aminooxy or amine groups depending on the orientation. |
Design of Affinity Chromatography Reagents
The strategic design of affinity chromatography reagents leverages the specific, high-affinity interactions between a target molecule and a ligand immobilized on a solid support. The chemical compound this compound serves as a sophisticated bifunctional linker in the fabrication of such reagents, offering a controlled and efficient method for ligand attachment. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a reactive aminooxy group at the other, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a sequential and chemoselective approach to building the affinity matrix.
The primary amine, once deprotected, provides a versatile handle for covalent attachment to a variety of activated chromatography supports. The aminooxy group, on the other hand, enables the highly specific and stable immobilization of ligands through oxime ligation. This bioorthogonal reaction, which proceeds readily under mild aqueous conditions, involves the formation of a stable oxime bond between the aminooxy group of the linker and an aldehyde or ketone functionality on the ligand. medchemexpress.comaxispharm.comnih.gov This method is particularly advantageous as it minimizes side reactions and preserves the biological activity of the immobilized ligand. medchemexpress.com
The design process using this compound can be conceptualized in a two-stage process:
Immobilization of the Linker: The chromatography matrix, typically a porous material like agarose (B213101) or magnetic beads, is first activated to present reactive groups on its surface. Common activation chemistries can make the support reactive towards primary amines. The Fmoc protecting group on the this compound is then removed, typically under basic conditions, to expose the primary amine. This free amine subsequently reacts with the activated support, covalently attaching the linker to the matrix. The hydrophilic PEG spacer arm serves to distance the ligand from the matrix backbone, which can reduce steric hindrance and improve the accessibility of the ligand to the target molecule in solution.
Ligand Capture via Oxime Ligation: In the second stage, the affinity ligand, which has been previously modified to contain an aldehyde or ketone group, is introduced to the linker-functionalized matrix. The aminooxy group at the terminus of the immobilized linker reacts specifically with the carbonyl group of the ligand to form a stable oxime linkage. nih.gov This chemoselective ligation strategy ensures that the ligand is attached in a defined orientation, which is crucial for maximizing its binding efficiency with the target molecule. medkoo.comnih.gov
The result of this process is a custom-designed affinity chromatography reagent where the ligand is covalently attached to the support via a stable, hydrophilic spacer. This tailored approach allows for the creation of highly specific purification tools for a wide range of target biomolecules.
| Parameter | Description | Typical Conditions / Remarks |
| Linker | This compound | A heterobifunctional linker enabling sequential covalent attachment. |
| Matrix Activation | Amine-reactive chemistries | Methods include activation with N-hydroxysuccinimide (NHS) esters or epoxy groups. |
| Fmoc Deprotection | Removal of the Fmoc group | Typically achieved using a solution of piperidine (B6355638) in an organic solvent. |
| Linker Immobilization | Covalent bond formation | Reaction between the deprotected amine of the linker and the activated matrix support. |
| Ligand Modification | Introduction of a carbonyl group | The affinity ligand is chemically modified to present an aldehyde or ketone for oxime ligation. |
| Oxime Ligation | Ligand capture | Reaction between the aminooxy group on the immobilized linker and the carbonyl group on the ligand. nih.gov |
| Reaction pH | pH for oxime ligation | Generally proceeds efficiently in the pH range of 4 to 7. nih.gov |
| Reaction Stability | Stability of the oxime bond | The resulting oxime bond is stable under typical biological and chromatographic conditions. axispharm.com |
Methodological Considerations in the Application of Fmoc Aminooxy Peg2 Nh2
Optimization of Reaction Conditions for Bioconjugation in Research Settings
The primary reaction involving Fmoc-aminooxy-PEG2-NH2 is the formation of a stable oxime bond with an aldehyde or ketone group on a target molecule. The efficiency and rate of this ligation are highly dependent on the reaction environment.
The selection of an appropriate pH and solvent system is critical for successful oxime ligation. The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) is pH-sensitive.
pH Optima and Catalysis: Oxime formation typically proceeds optimally under acidic conditions, around pH 4-5. acs.org However, many biomolecules, such as proteins, can be unstable or insoluble at this low pH. To overcome this limitation, nucleophilic catalysts are employed to increase the reaction rate at a more physiologically compatible neutral pH (6.5-7.5). broadpharm.com Aniline (B41778) is a classic catalyst used for this purpose; its presence can increase the reaction rate by up to 40-fold at neutral pH. nih.govresearchgate.net More effective catalysts, such as p-phenylenediamine, have been shown to be even more efficient than aniline across a pH range of 4-7. acs.org In a model reaction, p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction and was 19-fold faster than the equivalent aniline-catalyzed reaction. acs.org
Solvent Systems: The choice of solvent is dictated by the solubility of both the this compound linker and the target biomolecule. Aqueous buffers, such as sodium phosphate, are common. However, depending on the properties of the molecule to be conjugated, organic co-solvents may be necessary. The Fmoc protecting group can be removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
| pH Condition | Catalyst | Relative Reaction Rate | Suitability |
|---|---|---|---|
| Acidic (pH 4-5) | None | Optimal (uncatalyzed) | Suitable for stable small molecules; may denature sensitive proteins. acs.org |
| Neutral (pH 7.0) | None | Slow | Preserves integrity of most biomolecules but may result in low yield. acs.org |
| Neutral (pH 7.0) | Aniline | Significantly Increased (up to 40x) | Allows for efficient conjugation under physiological conditions. nih.gov |
| Neutral (pH 7.0) | p-phenylenediamine | Highly Increased (~120x) | Superior catalyst for rapid and efficient conjugation at neutral pH. acs.org |
Achieving a high yield of the desired PEGylated product while minimizing side products requires careful control over the molar ratio of the reactants.
In research settings, the PEGylation reaction is often performed with an excess of the PEGylating agent (this compound) relative to the target molecule. This stoichiometric imbalance helps to drive the reaction to completion. The specific molar ratio is a key parameter that must be optimized based on the reactivity of the target molecule and the desired degree of PEGylation (e.g., mono- vs. multi-PEGylated species). ntu.edu.twnih.gov Monitoring the reaction progress, for instance by chromatography, allows for the adjustment of reactant ratios to maximize the yield of the target conjugate. chromatographyonline.com
Strategies for Purification and Isolation of Conjugates in Research
Following the conjugation reaction, the mixture typically contains the desired product, unreacted starting materials (both the biomolecule and the PEG linker), and potential by-products. Chromatographic techniques are essential for isolating the pure conjugate. researchgate.net
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a molecule, SEC is highly effective at removing smaller, unreacted PEG linkers and other low-molecular-weight impurities from the larger conjugate. nih.gov It is often one of the primary methods used for purifying PEGylated proteins. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on differences in hydrophobicity. PEGylation can alter a molecule's hydrophobicity, enabling separation via RP-HPLC. It is widely used for both the purification and analytical characterization of PEGylated peptides and proteins. chromatographyonline.com The method can effectively separate the PEGylated product from the unmodified biomolecule. chromatographyonline.com
Table 2: Comparison of Purification Techniques for PEGylated Conjugates
| Technique | Principle of Separation | Primary Application in PEG Conjugate Purification |
|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Removal of unreacted PEG linkers and low MW by-products. nih.gov |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separation of native protein from PEGylated forms; separation of positional isomers. fishersci.com |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification and analysis of conjugates, separating based on polarity differences. researchgate.net |
Characterization of Conjugation Products in Research
Once purified, the conjugate must be thoroughly characterized to confirm its identity, purity, and structural integrity. A combination of chromatographic and spectrometric methods is typically employed.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly SEC and RP-HPLC, is a fundamental tool for assessing the purity of the conjugate. nih.gov It can separate the final product from any remaining unreacted protein or free PEG linker. nih.gov The resulting chromatogram provides information on the homogeneity of the sample.
Mass Spectrometry (MS): Mass spectrometry is the definitive technique for characterizing PEGylated proteins, confirming the accurate average molecular weight and the degree of PEGylation. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. walshmedicalmedia.comcreative-proteomics.com A clear shift in molecular weight between the unconjugated and conjugated molecule confirms a successful reaction. nih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful approach that combines separation with precise mass determination. nih.govingenieria-analitica.com Furthermore, peptide mapping and tandem MS (MS/MS) can be used to identify the specific amino acid residue(s) where the PEG linker is attached. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for the structural characterization of PEG conjugates. nih.gov It can be used to determine the efficacy of the conjugation and to quantify the degree of PEGylation by comparing the integration of signals from the PEG repeating units to those of the terminal groups or the conjugated molecule. nih.govresearchgate.net
Emerging Trends and Future Research Directions
Expansion to Novel Bioconjugation Chemistries Leveraging Fmoc-aminooxy-PEG2-NH2
The aminooxy functionality of this compound is central to its utility, enabling the formation of stable oxime bonds with aldehydes and ketones. This bioorthogonal ligation strategy is a cornerstone of its application. nih.gov Future research is anticipated to further exploit the versatility of oxime ligation in more complex biological settings. rsc.orgacs.org The development of novel catalysts could enhance reaction kinetics, allowing for rapid and efficient conjugation at lower concentrations and under physiological conditions. researchgate.net This would be particularly advantageous for in vivo applications and the modification of sensitive biomolecules.
Moreover, the sequential deprotection of the Fmoc group and subsequent reaction of the free amine allows for dual-functionalization strategies. This opens avenues for combining oxime ligation with other orthogonal chemistries, such as click chemistry or enzymatic ligations, to construct highly specific and multi-component systems. nih.gov The ability to perform sequential conjugations is a key area of exploration for creating next-generation bioconjugates with tailored properties.
Development of Multi-Functional Conjugates and Complex Architectures
The demand for more sophisticated therapeutic and diagnostic agents is driving the development of multi-functional conjugates. Heterobifunctional linkers like this compound are instrumental in this endeavor, enabling the connection of two distinct molecular entities. purepeg.comjenkemusa.com Future directions will likely involve the use of such linkers in the creation of conjugates that combine targeting moieties, therapeutic payloads, and imaging agents within a single molecule.
The PEG spacer in this compound, although short, contributes to the solubility and pharmacokinetic properties of the resulting conjugate. Research into linkers with varying PEG lengths will allow for the fine-tuning of these properties. purepeg.com Furthermore, the principles behind this bifunctional linker can be extended to the design of multi-arm or branched PEG structures. jenkemusa.cominterchim.fr These complex architectures would allow for the attachment of multiple copies of a drug or other functional molecules, thereby increasing payload capacity and therapeutic efficacy. mdpi.com The development of such multi-functional and branched conjugates represents a significant step towards creating more potent and versatile biomedical tools. mdpi.com
Table 1: Potential Architectures of Multi-Functional Conjugates
| Conjugate Architecture | Potential Components | Key Advantage |
|---|---|---|
| Dual-Drug Conjugate | Targeting Ligand, Two Different Therapeutic Agents | Synergistic therapeutic effects |
| Theranostic Agent | Targeting Ligand, Therapeutic Agent, Imaging Agent | Combines therapy and diagnosis |
Advanced Materials Science Applications Beyond Biomedicine
While bioconjugation for biomedical applications is a primary focus, the unique properties of PEGylated molecules are also highly relevant in materials science. The hydrophilic and biocompatible nature of PEG can be harnessed to modify surfaces, creating materials with enhanced properties. researchgate.net Grafting molecules like this compound onto surfaces could lead to the development of bio-inert coatings that resist protein adsorption and cell adhesion, which is crucial for medical devices and biosensors. acs.orgacs.orgnih.gov
Furthermore, PEG-based linkers are integral to the formation of hydrogels, which are three-dimensional polymer networks with high water content. purepeg.compolysciences.com The ability to functionalize these hydrogels with specific biomolecules via oxime ligation opens up possibilities for creating "smart" materials that can respond to biological stimuli. nih.gov These materials could find applications in tissue engineering, regenerative medicine, and as matrices for the controlled release of biomolecules. nih.govsigmaaldrich.comnih.govnih.gov The exploration of this compound in the development of novel hydrogels and surface coatings represents a promising avenue for future research.
Computational Design and Modeling of this compound-based Linkers
Computational modeling and simulation are becoming increasingly important in the rational design of complex molecules. springernature.comnih.gov Molecular dynamics (MD) simulations can provide valuable insights into the conformational behavior of PEGylated molecules, helping to predict their structure, flexibility, and interactions with other molecules. mdpi.comnih.govresearchgate.netnih.govacs.org Such simulations can be used to optimize the length and composition of PEG linkers to achieve desired properties, such as improved stability or specific spatial arrangements of conjugated moieties. rsc.orgacs.org
Innovations in Automated Synthesis of Complex Conjugates for High-Throughput Research
The increasing complexity of bioconjugates necessitates the development of more efficient and automated synthesis methods. Solid-phase peptide synthesis (SPPS) is a well-established technique for the automated synthesis of peptides, and similar principles can be applied to the synthesis of other bioconjugates. nih.govresearchgate.netspringernature.comamericanpeptidesociety.org The Fmoc-protecting group in this compound is compatible with standard Fmoc-based SPPS protocols, allowing for its incorporation into automated synthesis workflows. peptide.com
High-throughput screening (HTS) platforms are also becoming essential for the rapid evaluation of large libraries of bioconjugates. njbio.com Automated synthesis platforms can be integrated with HTS to accelerate the discovery and optimization of novel therapeutic and diagnostic agents. researchgate.netrsc.orgnih.govnih.gov Future research will likely focus on the development of fully automated systems that can synthesize, purify, and screen complex conjugates in a high-throughput manner. This will enable the rapid exploration of a wide range of linker chemistries, payload combinations, and molecular architectures, ultimately leading to the faster development of new and improved bioconjugates.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| (9-fluorenylmethoxycarbonyl)-aminooxy-polyethylene glycol(2)-amine | This compound |
| Antibody-Drug Conjugate | ADC |
Q & A
Q. How does the Fmoc group in Fmoc-aminooxy-PEG2-NH2 facilitate controlled synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protective group for the aminooxy functionality, enabling selective reactions at other sites (e.g., the terminal amine). It can be cleaved under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting the PEG backbone or other functional groups . This protection is critical in multi-step syntheses, such as peptide conjugation or bioconjugation, where sequential deprotection is required .
Q. What solvents are compatible with this compound for experimental workflows?
The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) and partially in water, depending on molecular weight. For example:
| Molecular Weight (Da) | Solubility in DMSO | Solubility in Water |
|---|---|---|
| 600–1,000 | High | Moderate |
| 2,000–5,000 | Moderate | Low |
| Higher molecular weights (>2,000 Da) may require sonication or heating (40–50°C) for dissolution . |
Q. How should this compound be stored to maintain stability?
Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis of the aminooxy group or premature Fmoc cleavage. Solutions in DMF or DMSO should be aliquoted and stored at -20°C for ≤1 month to avoid PEG oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when conjugating this compound to carbonyl-containing biomolecules?
-
pH Control : Maintain pH 4.5–6.5 (acetate or phosphate buffer) to enhance the nucleophilicity of the aminooxy group while minimizing Fmoc hydrolysis .
-
Molar Ratio : Use a 2–3× molar excess of this compound to target carbonyl groups to compensate for steric hindrance from the PEG chain 18.
Fmoc-NH-PEG-CHO结构与应用00:38
-
Reaction Monitoring : Analyze intermediates via LC-MS or MALDI-TOF to detect side products (e.g., oxime isomerization or PEG degradation) .
Q. How do researchers resolve contradictions in spectroscopic data for this compound conjugates?
- Unexpected Peaks in NMR : PEG-associated broad peaks (δ 3.5–3.7 ppm) may obscure signals. Use deuterated DMSO for sharper resolution or employ 2D NMR (e.g., HSQC) to assign overlapping proton environments .
- Mass Discrepancies : Hydrolysis of the aminooxy group (observed as +18 Da in MS) can occur if storage conditions are suboptimal. Confirm sample integrity via TLC (Rf ~0.3 in 1:1 EtOAc:hexane) .
Q. What strategies mitigate side reactions during Fmoc cleavage in complex conjugates?
- Deprotection Conditions : Use 20% piperidine in DMF for ≤30 min to avoid PEG backbone scission. For acid-sensitive targets, substitute with DBU (1,8-diazabicycloundec-7-ene) in DCM .
- Byproduct Removal : Purify via size-exclusion chromatography (SEC) to separate cleaved Fmoc byproducts (MW ~223 Da) from the PEG-conjugate .
Methodological Recommendations
Q. How to validate the purity of this compound post-synthesis?
- HPLC Analysis : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity ≥95% is indicated by a single peak at ~5–6 min retention time (λ = 268 nm for Fmoc absorption) .
- Elemental Analysis : Confirm nitrogen content (theoretical ~3.2%) to detect residual unprotected amines or PEG impurities .
Q. What experimental controls are essential for reproducibility in this compound-based studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

